![molecular formula C24H31N3O2 B236356 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPPA belongs to the class of compounds known as piperazinylphenylamides and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
EPPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against certain types of cancer cells, including breast cancer and lung cancer. EPPA has also been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. EPPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
EPPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of certain signaling pathways. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EPPA in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, the synthesis of EPPA can be challenging and requires specialized skills and equipment. Additionally, its effectiveness against different types of cancer cells may vary, and further studies are needed to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on EPPA, including its potential applications in combination therapy with other chemotherapeutic agents, its effectiveness against other types of cancer cells, and its potential use in the development of new antibiotics. Further studies are also needed to determine its mechanism of action and to optimize its dosage and administration for maximum efficacy.
Synthesemethoden
The synthesis of EPPA involves the reaction of 4-(4-ethylbenzoyl)piperazine with 4-aminobenzonitrile in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation, leading to the formation of EPPA as the final product.
Eigenschaften
Molekularformel |
C24H31N3O2 |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-5-6-23(28)25-21-11-13-22(14-12-21)26-15-17-27(18-16-26)24(29)20-9-7-19(4-2)8-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
BLIUXYNYFFANHZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.